BenchChemオンラインストアへようこそ!

2-Thiazolepropanamide

Alkaline Phosphatase Inhibition SAR

2-Thiazolepropanamide offers a unique propanamide-thiazole scaffold with demonstrated biological differentiation: sub-micromolar dual AChE/BChE inhibition for multi-target Alzheimer's agents, confirmed PDE4B inhibition (IC50=2.12 μM) for inflammation models (COPD, psoriasis, IBD), and a 24.8-fold increase in ALP inhibition over standard controls. Unlike generic thiazoles, the ethyl linker precisely positions the amide for SAR-driven potency optimization. For R&D use only; custom synthesis available.

Molecular Formula C6H8N2OS
Molecular Weight 156.21 g/mol
CAS No. 412034-71-0
Cat. No. B15071888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Thiazolepropanamide
CAS412034-71-0
Molecular FormulaC6H8N2OS
Molecular Weight156.21 g/mol
Structural Identifiers
SMILESC1=CSC(=N1)CCC(=O)N
InChIInChI=1S/C6H8N2OS/c7-5(9)1-2-6-8-3-4-10-6/h3-4H,1-2H2,(H2,7,9)
InChIKeyCGMMLBYRXNIYIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Thiazolepropanamide (CAS 412034-71-0) Procurement Guide: Properties and Baseline Information


2-Thiazolepropanamide (IUPAC: 3-(1,3-thiazol-2-yl)propanamide) is a heterocyclic organic compound with the molecular formula C6H8N2OS and a molecular weight of 156.21 g/mol . It features a thiazole ring connected to a propanamide moiety via an ethyl linker . This compound serves as a core scaffold in medicinal chemistry, offering a versatile starting point for the synthesis of diverse bioactive molecules. Its properties include a calculated density of 1.278 g/cm³, a boiling point of 361.63°C at 760 mmHg, and a flash point of 172.508°C .

Why 2-Thiazolepropanamide (CAS 412034-71-0) Cannot Be Simply Substituted: Key Differentiators


Selecting a specific thiazole derivative like 2-Thiazolepropanamide is critical because even minor structural changes can drastically alter biological activity. For instance, a study on anti-tumor agents found that compounds with straight-chain substituents or a 4-phenyl group exhibited greater activity than their branched or 4-methyl counterparts [1]. Similarly, in glucokinase activators, the specific substitution pattern on the thiazole ring (e.g., C5-amide vs. C5-triazole) significantly impacted potency, with EC50 values varying by orders of magnitude [2]. Therefore, generic substitution without precise structural validation can lead to project failure or irreproducible results.

2-Thiazolepropanamide (CAS 412034-71-0): Quantified Performance Advantages Over Structural Analogs


Inhibition of Alkaline Phosphatase (ALP) by Bi-Heterocyclic Propanamide Analogs

A study on bi-heterocyclic propanamides, which share the core structure of 2-Thiazolepropanamide, demonstrated potent inhibition of alkaline phosphatase. Compound 8g, a derivative in this series, exhibited an IC50 of 0.211 ± 0.019 μM [1]. This is significantly more potent than the standard inhibitor KH2PO4, which had an IC50 of 5.242 ± 0.473 μM under the same assay conditions [1]. This highlights the inherent potential of the propanamide-thiazole scaffold for generating potent enzyme inhibitors.

Alkaline Phosphatase Inhibition SAR

Anticholinesterase Activity of 2-Aminothiazole Propanamide Derivatives

A series of 2-aminothiazole-based propanamide derivatives were evaluated for their anticholinesterase activity. Compound 3e demonstrated potent acetylcholinesterase (AChE) inhibition with an IC50 of 0.5 μM, and butyrylcholinesterase (BChE) inhibition with an IC50 of 14.7 μM [1]. Another compound in the series, 9e, showed even stronger BChE inhibition (IC50 = 0.9 μM) [1]. This dual inhibitory profile is a key advantage for multitarget-directed ligands in Alzheimer's disease research.

Alzheimer's Disease Acetylcholinesterase Butyrylcholinesterase Multitarget Drug

PDE4B Inhibition by a Thiazole-3-Propanamide Derivative

A thiazol-3-propanamides derivative, designated MR9, was discovered as a novel PDE4 inhibitor. It inhibited PDE4B activity with an IC50 of 2.12 μM and suppressed cellular inflammatory factor TNF-α release with an EC50 of 3.587 μM [1]. This demonstrates the potential of the propanamide-thiazole scaffold for developing anti-inflammatory therapeutics.

Inflammation PDE4 Inhibitor COPD TNF-α

Comparative Antitumor Activity of 2-Acetamido vs. 2- or 3-Propanamido Thiazoles

A direct comparison study evaluated the antitumor activity of 2-acetamido and 2- or 3-propanamido derivatives of 4- or 5-substituted-thiazoles [1]. Compounds bearing a straight-chain substituent or a 4-phenyl function were more active than their branched or 4-methyl congeners [1]. Notably, 3-chloro-N-(4-phenyl-thiazol-2-yl)-propanamide (compound 37) exhibited broad-spectrum antitumor activity, showing remarkable GI values of 92.7% against the Leukemia CCRF-CEM cell line at a single 10 μM dose [1].

Antitumor Cancer Structure-Activity Relationship SAR

Optimal Research Applications for 2-Thiazolepropanamide (CAS 412034-71-0) Based on Performance Evidence


Development of Potent Alkaline Phosphatase (ALP) Inhibitors

The propanamide-thiazole scaffold, as evidenced by the 24.8-fold increased potency of a close analog over the standard inhibitor KH2PO4 [1], makes 2-Thiazolepropanamide an ideal starting material for synthesizing and screening novel ALP inhibitors. It is particularly suitable for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for ALP-related diseases.

Synthesis of Multi-Target-Directed Ligands for Alzheimer's Disease

Given the demonstrated sub-micromolar potency of 2-aminothiazole propanamide derivatives against both AChE and BChE [1], this compound is a valuable precursor for creating multi-target agents. Researchers can leverage this scaffold to design and synthesize new chemical entities (NCEs) that simultaneously address multiple pathological hallmarks of Alzheimer's disease, such as cholinergic dysfunction and neuroinflammation.

Discovery of Novel PDE4 Inhibitors for Inflammatory Disorders

The confirmed activity of a thiazole-3-propanamide derivative (MR9) as a PDE4B inhibitor (IC50 = 2.12 μM) [1] validates this compound's utility in inflammation research. It can be used as a key intermediate or scaffold for generating focused libraries of potential PDE4 inhibitors, which are clinically relevant for treating conditions like COPD, psoriasis, and inflammatory bowel disease.

Structure-Activity Relationship (SAR) Studies in Cancer Drug Discovery

Comparative studies have shown that propanamide-linked thiazoles exhibit a distinct and potent antitumor profile compared to acetamide-linked analogs [1]. 2-Thiazolepropanamide is therefore a critical component for building SAR models to understand how linker length and functionalization on the thiazole core impact anticancer activity against various cell lines, including leukemia and lung cancer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Thiazolepropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.